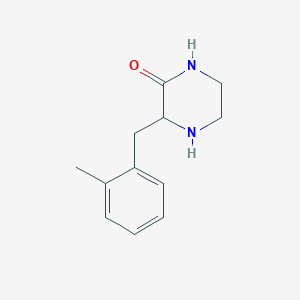![molecular formula C7H8ClF3N2O B13704950 O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)
O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178928 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD34178928 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of MFCD34178928 is scaled up using large reactors and automated systems to ensure consistent quality and high throughput. The industrial production process often involves continuous monitoring and adjustment of reaction parameters to maintain optimal conditions. This ensures that the compound is produced in large quantities while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions: MFCD34178928 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD34178928 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully chosen to promote the desired reaction pathway and yield the major products.
Major Products Formed: The major products formed from the reactions of MFCD34178928 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Scientific Research Applications
MFCD34178928 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD34178928 is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD34178928 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, which can alter their activity and trigger downstream signaling events. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
MFCD34178928 can be compared with other similar compounds to highlight its unique properties Similar compounds may share structural features or functional groups, but MFCD34178928 may exhibit distinct reactivity or stability that sets it apart Some similar compounds include those with analogous functional groups or similar molecular frameworks
Conclusion
MFCD34178928 is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
C7H8ClF3N2O |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;/h1-3H,4,11H2;1H |
InChI Key |
YUIFRVKTSLKXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CON)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)


![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)




